![molecular formula C11H15N5O B1484381 2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2098138-75-9](/img/structure/B1484381.png)
2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one (ABIDP) is an organic compound that has been studied for its potential applications in the scientific research field. ABIDP is a heterocyclic compound, which is composed of a five-member ring system with two nitrogen atoms and three carbon atoms. It is a versatile compound, with a wide range of applications in medicinal chemistry, materials science, and other fields.
Scientific Research Applications
Pharmacokinetics and Pharmacodynamics Studies
The compound’s structure is conducive to studies on how drugs are absorbed, distributed, metabolized, and excreted in the body. Its potential effects on biological systems can be assessed, providing insights into its pharmacokinetic and pharmacodynamic properties.
Each of these fields presents a unique avenue for the application of 2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one in scientific research. Further studies are needed to fully understand its capabilities and limitations within these domains. The IMPPAT database could be a valuable resource for researchers looking to explore the phytochemicals of Indian medicinal plants and their therapeutic uses, which may include compounds with similar structures or properties .
properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-imidazol-1-ylpyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9(4-5-12)16-11(17)3-2-10(14-16)15-7-6-13-8-15/h2-3,6-9H,4-5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUXHAIWKDWRLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminobutan-2-yl)-6-(1H-imidazol-1-yl)-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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